

Veverimer polymer structure and chemical properties

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Compound of Interest

Compound Name:	Veverimer
Cat. No.:	B611672

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An In-depth Technical Guide on the Core Polymer Structure and Chemical Properties of **Veverimer**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veverimer is a non-absorbed, orally administered polymer designed for the treatment of metabolic acidosis.^{[1][2][3][4][5]} Its therapeutic effect is achieved through the binding of hydrochloric acid (HCl) in the gastrointestinal tract, leading to an increase in serum bicarbonate levels.^{[1][2][3][4][5]} This document provides a comprehensive overview of the polymer structure and key chemical properties of **Veverimer**, intended for a technical audience in the fields of polymer chemistry, materials science, and pharmaceutical development.

Polymer Structure and Synthesis

Veverimer is a cross-linked aliphatic amine polymer.^[6] Its structure is designed to be non-absorbable from the gastrointestinal tract, ensuring its action is localized to the gut.^{[1][2][7]} The polymer is synthesized as spherical beads, approximately 100 micrometers in diameter.

Monomers and Cross-linker

The synthesis of **Veverimer** involves the copolymerization of two primary monomers followed by a cross-linking step:

- Monomer 1: Allylamine hydrochloride[6]
- Monomer 2: N,N'-diallyl-1,3-diaminopropane dihydrochloride[6]
- Cross-linker: 1,2-dichloroethane[6]

The resulting polymer possesses a high density of amine functional groups, which are crucial for its mechanism of action.

Polymer Architecture

The copolymerization of allylamine and N,N'-diallyl-1,3-diaminopropane results in a linear polymer chain rich in primary and secondary amine groups. Subsequent cross-linking with 1,2-dichloroethane creates a three-dimensional network structure. This extensive cross-linking is critical for several of the polymer's properties:

- Insolubility and Non-absorbability: The high molecular weight and cross-linked nature of the polymer prevent its dissolution in the gastrointestinal fluids and its absorption into the bloodstream.[1][2][7]
- Size-Exclusion Properties: The cross-linked network creates pores of a specific size, which contributes to the polymer's selectivity for binding smaller anions like chloride over larger ones.[3][5]

The general structure of **Veverimer** can be represented as a complex network of polyallylamine chains interconnected by N,N'-diallyl-1,3-diaminopropane units and further cross-linked by ethane bridges.

Chemical Properties

The therapeutic utility of **Veverimer** is directly related to its specific chemical properties, which are summarized in the tables below.

Physicochemical Properties

Property	Value/Description	Source(s)
Physical Form	Spherical beads	
Particle Size	~100 µm in diameter	[6]
Appearance	Free-flowing powder	
Solubility	Insoluble in water and gastrointestinal fluids	[1][2][7]
pKa (estimated)	~8.6 (based on polyallylamine hydrochloride)	[6]

Acid-Binding Properties

Property	Value	Source(s)
HCl Binding Capacity	10.7 ± 0.4 mmol/g of polymer	[2][6][7]
Binding Capacity in GI pH range (1.5-7)	>5 mmol/g	[2][6][7]

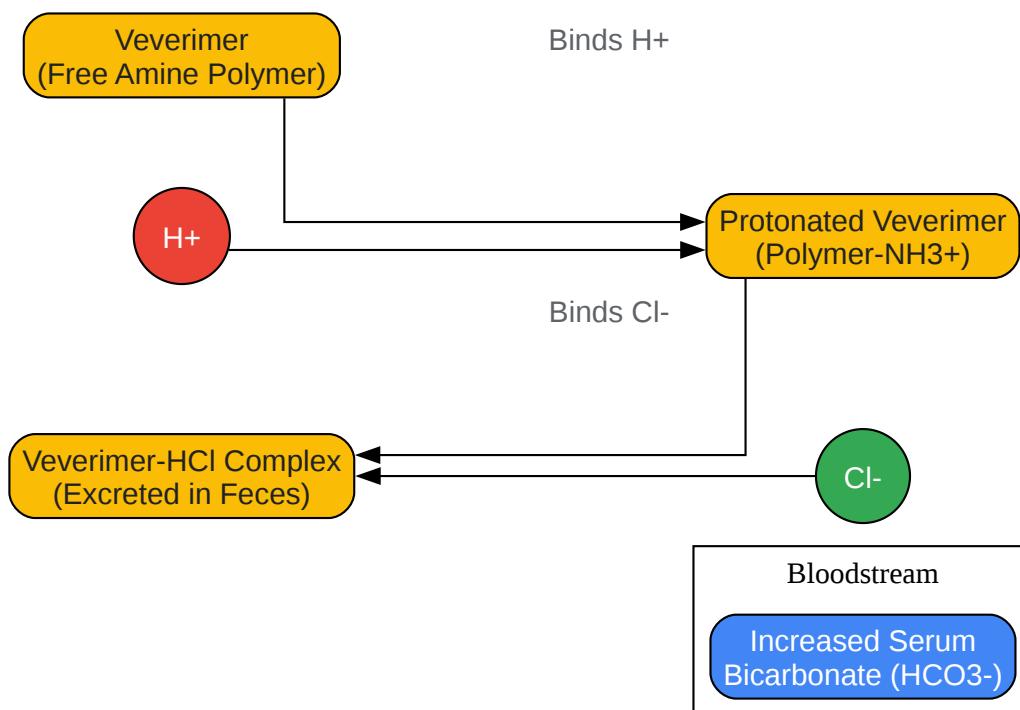
Anion Selectivity

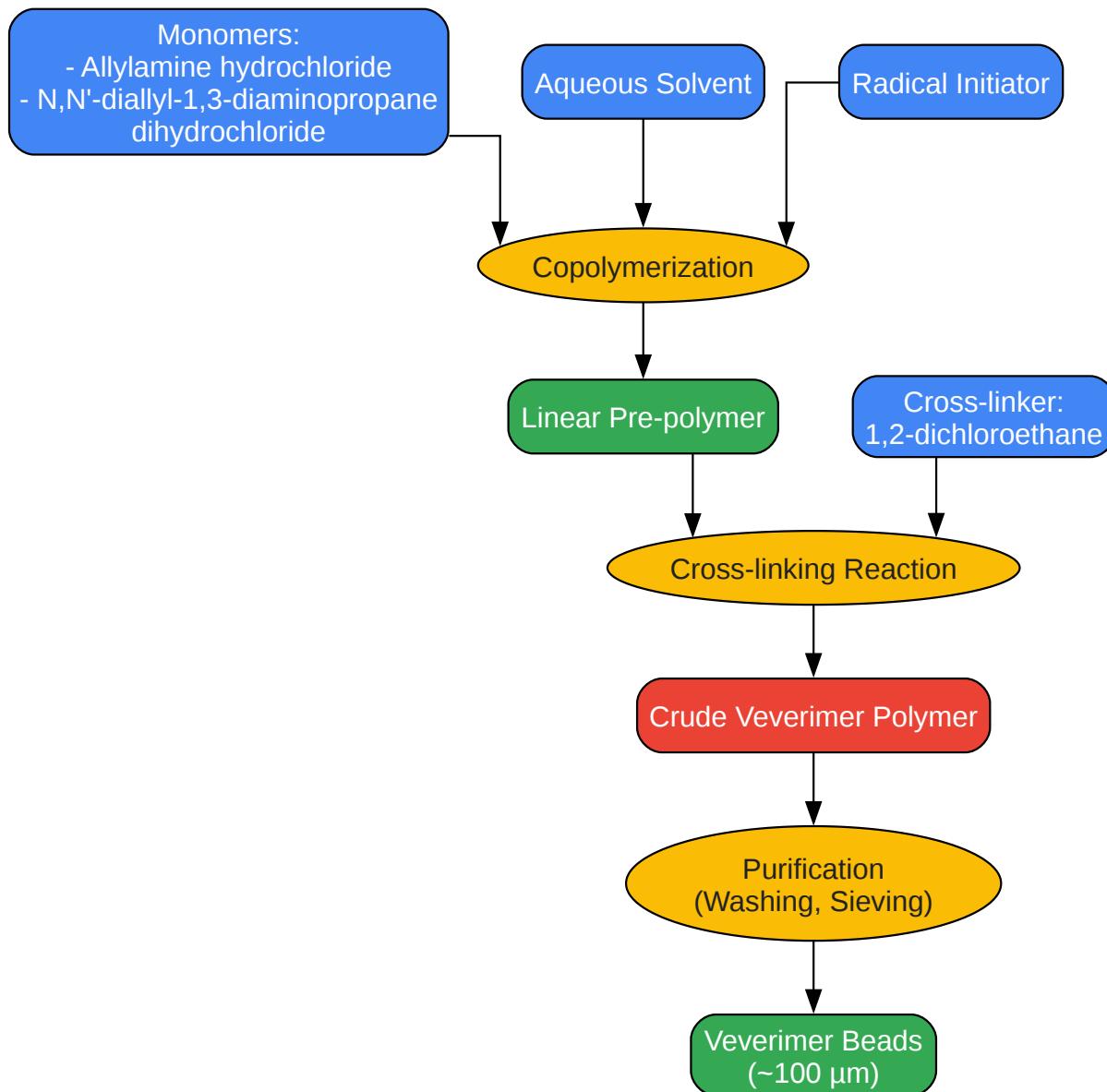
Anion	Binding Capacity (mmol/g)	Source(s)
Chloride	High (protonation-dependent)	[2][6][7]
Phosphate	<1.5	[2][6][7]
Citrate	<1.5	[2][6][7]
Taurocholate	<1.5	[2][6][7]

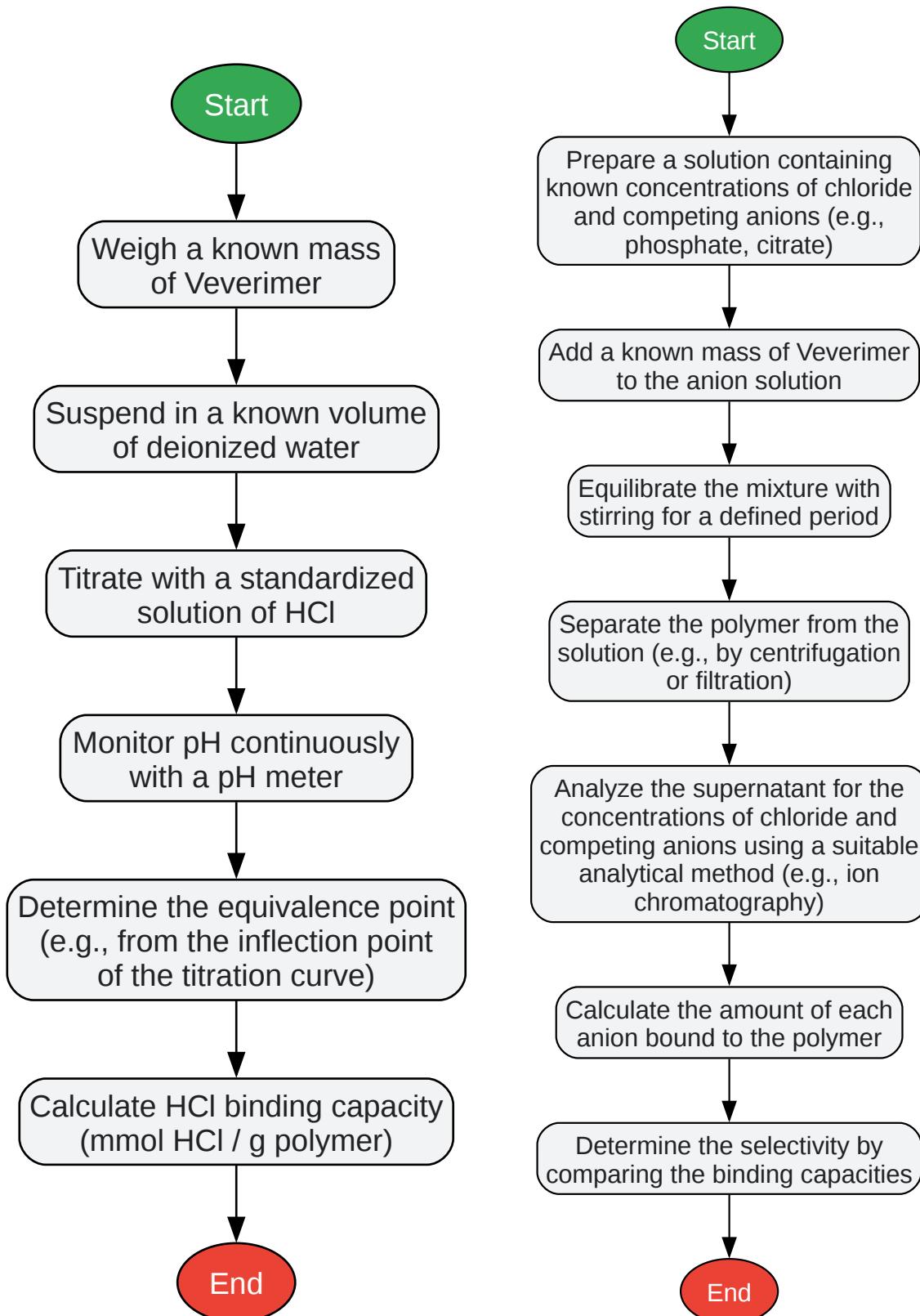
Mechanism of Action: A Chemical Perspective

The mechanism of action of **Neverimer** is a direct consequence of its chemical structure and properties.

Veverimer's Mechanism of Action in the GI Tract.





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